4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyrazolylmethyl group and a bromophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the sulfonylation of the bromophenyl group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenylsulfonyl group, leading to the formation of corresponding sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazolylmethyl moiety.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a nucleophilic trifluoromethylating agent.
Perfluoroalkyl phenyl sulfones: Used in similar reactions as trifluoromethyl phenyl sulfone, with variations in the alkyl group.
Uniqueness
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolylmethyl group and a bromophenylsulfonyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c16-14-2-4-15(5-3-14)22(20,21)19-10-6-13(7-11-19)12-18-9-1-8-17-18/h1-5,8-9,13H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLJOGMKGKLMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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